molecular formula C19H25N3O4S2 B2395894 N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 1226430-40-5

N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2395894
CAS RN: 1226430-40-5
M. Wt: 423.55
InChI Key: UAJHXNLGOBJAMZ-UHFFFAOYSA-N
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Description

“N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a piperidine ring, a pyridine ring, and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide” would likely depend on the specific conditions and reagents used. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide” would depend on its specific structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Future Directions

The future directions for research on “N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide” could include further exploration of its synthesis, characterization, and biological activity. Given the importance of piperidine-containing compounds in drug design , there may be potential for the development of new therapeutics based on this compound.

properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-16-7-9-18(10-8-16)28(25,26)22-14-3-2-5-17(22)11-13-21-27(23,24)19-6-4-12-20-15-19/h4,6-10,12,15,17,21H,2-3,5,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJHXNLGOBJAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide

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